molecular formula C13H13N3O2 B10908602 2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10908602
M. Wt: 243.26 g/mol
InChI Key: GKQUVQRJOSSGQD-OQLLNIDSSA-N
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Description

2-Hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazones.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone involves its ability to form complexes with metal ions. These complexes can exhibit biological activity, such as anti-proliferative effects in cancer cells. The hydrazone moiety can chelate metal ions, leading to the formation of stable complexes that can interfere with cellular processes, such as DNA replication and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly valuable in medicinal chemistry for developing metal-based anticancer agents. Its ability to participate in various chemical reactions also enhances its versatility in synthetic chemistry.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-methoxy-6-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C13H13N3O2/c1-18-12-4-2-3-10(13(12)17)9-15-16-11-5-7-14-8-6-11/h2-9,17H,1H3,(H,14,16)/b15-9+

InChI Key

GKQUVQRJOSSGQD-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=CC=NC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=CC=NC=C2

Origin of Product

United States

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